- [(Me6TREN)MgOCHPh2][B(C6F5)4]: A Model Complex to Explore the Catalytic Activity of Magnesium Alkoxides in Ketone Hydroboration, European Journal of Inorganic Chemistry, 2021, 2021(45), 4632-4638
Cas no 96649-78-4 (2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
96649-78-4 structure
Product Name:2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:96649-78-4
MF:C12H23BO3
メガワット:226.120224237442
MDL:MFCD08271972
CID:61861
PubChem ID:11984021
Update Time:2025-11-02
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Cyclohexyloxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cyclohexyl-<1.1.2.2-tetramethyl-ethylen>-borat
- 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- Boric acid, cyclohexyl tetramethylethylene ester (7CI)
- CS-0364801
- 96649-78-4
- E73517
- PB43990
- AKOS016006768
- PS-16148
- DTXSID60475179
- BORONIC ACID CYCLOHEXANOL PINACOL ESTER
- SCHEMBL6686933
-
- MDL: MFCD08271972
- インチ: 1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)14-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3
- InChIKey: ACCQAHOGVBNWCP-UHFFFAOYSA-N
- ほほえんだ: O(C1CCCCC1)B1OC(C)(C)C(C)(C)O1
計算された属性
- せいみつぶんしりょう: 226.17400
- どういたいしつりょう: 226.1740248g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7Ų
じっけんとくせい
- PSA: 27.69000
- LogP: 2.92460
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関コード:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C075370-50mg |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 50mg |
$ 510.00 | 2022-06-06 | ||
| TRC | C075370-100mg |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 100mg |
$ 850.00 | 2022-06-06 | ||
| Alichem | A449039108-1g |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 95% | 1g |
$665.68 | 2023-08-31 | |
| eNovation Chemicals LLC | D252466-25g |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 95% | 25g |
$1950 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1096413-100mg |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 100mg |
$185 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096413-250MG |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 250mg |
$280 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096413-500MG |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 500mg |
$470 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096413-1G |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 1g |
$710 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096413-5G |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 5g |
$2130 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096413-10G |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 10g |
$3550 | 2024-07-21 |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Benzenemethanol, α-phenyl-, magnesium salt (2:1) ; 10 min, 25 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Catalysts: 2738913-87-4 Solvents: Toluene ; 1 h, -10 °C; -10 °C → 90 °C
リファレンス
- Hydroboration of carbonyls and imines by an iminophosphonamido tin(II) precatalyst, Dalton Transactions, 2021, 50(41), 14810-14819
合成方法 3
はんのうじょうけん
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: 1,2-Dichloroethane , Acetonitrile-d3 ; 24 h, 60 °C
リファレンス
- Hydroboration of aldehydes, ketones and CO2 under mild conditions mediated by iron(III) salen complexes, Dalton Transactions, 2021, 50(31), 10696-10700
合成方法 4
はんのうじょうけん
1.1 Catalysts: Methylmagnesium iodide ; 20 min, 25 °C
リファレンス
- Grignard reagents-catalyzed hydroboration of aldehydes and ketones, Tetrahedron, 2020, 76(18),
合成方法 5
はんのうじょうけん
1.1 Catalysts: 2280860-78-6 Solvents: Chloroform-d ; 20 h, rt
リファレンス
- Synthesis and Characterization of a Tripodal Tris(nitroxide) Aluminum Complex and Its Catalytic Activity toward Carbonyl Hydroboration, Organometallics, 2019, 38(5), 1017-1020
合成方法 6
はんのうじょうけん
1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ; < 10 min, rt
リファレンス
- Ytterbium-Catalyzed Hydroboration of Aldehydes and Ketones, Journal of Organic Chemistry, 2018, 83(1), 69-74
合成方法 7
はんのうじょうけん
1.1 Catalysts: Magnesium, [hexakis[μ-[2′′-nitro[1,1′:4′,1′′:4′′,1′′′-quaterphenyl]-4,4′′′-dicar… Solvents: Hexane ; 12 h, 23 °C
リファレンス
- Metal-Organic Framework Nodes Support Single-Site Magnesium-Alkyl Catalysts for Hydroboration and Hydroamination Reactions, Journal of the American Chemical Society, 2016, 138(24), 7488-7491
合成方法 8
はんのうじょうけん
1.1 Catalysts: 2762615-09-6 ; 15 h, 60 °C
リファレンス
- Catalytic Hydroboration and Reductive Amination of Carbonyl Compounds by HBpin using a Zinc Promoter, Chemistry - An Asian Journal, 2022, 17(5),
合成方法 9
はんのうじょうけん
1.1 Catalysts: 2661447-51-2 Solvents: Chloroform-d ; 30 min, rt
リファレンス
- Nucleophilic Addition and α-C-H Substitution Reactions of an Imine Mediated by Dibutylmagnesium and Organolithium Reagents, Organometallics, 2021, 40(12), 1830-1837
合成方法 10
はんのうじょうけん
1.1 Catalysts: Potassium tert-butoxide , 2636034-87-0 Solvents: Benzene-d6 ; rt
1.2 3 h, rt
1.2 3 h, rt
リファレンス
- Hydroboration of Nitriles, Esters, and Carbonates Catalyzed by Simple Earth-Abundant Metal Triflate Salts, Chemistry - An Asian Journal, 2021, 16(8), 999-1006
合成方法 11
はんのうじょうけん
1.1 Catalysts: Methylmagnesium iodide ; 20 min, rt
リファレンス
- Hydroboration reaction method of aldehyde ketone by catalyzing using Grignard reagent, China, , ,
合成方法 12
はんのうじょうけん
1.1 Catalysts: 1,3-Dihydro-4,5-dimethyl-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene Solvents: Acetonitrile ; 3 h, rt
リファレンス
- Heterocyclic Carbene-Catalyzed Hydride Transfer in the Hydroboration of Carbonyl Compounds, Chinese Journal of Chemistry, 2019, 37(7), 679-683
合成方法 13
はんのうじょうけん
1.1 Catalysts: 2301896-27-3 Solvents: Tetrahydrofuran ; 24 h, 60 °C
リファレンス
- Space Craft-like Octanuclear Co(II)-Silsesquioxane Nanocages: Synthesis, Structure, Magnetic Properties, Solution Behavior, and Catalytic Activity for Hydroboration of Ketones, Inorganic Chemistry, 2019, 58(7), 4574-4582
合成方法 14
はんのうじょうけん
1.1 Catalysts: 2270841-05-7 Solvents: Benzene-d6 ; 5 min, 25 °C
リファレンス
- POCN Ni(II) pincer complexes: synthesis, characterization and evaluation of catalytic hydrosilylation and hydroboration activities, Dalton Transactions, 2019, 48(5), 1732-1746
合成方法 15
はんのうじょうけん
1.1 Catalysts: Magnesium, bis[N-[1-[2-[(2,6-dimethylphenyl)imino-κN]cyclohexyl]ethylidene]-2,6-… Solvents: Benzene-d6 ; 4 h, 90 °C
リファレンス
- Asymmetric diimine monovalent magnesium compound, and its preparation method and application as catalyst in hydroboration of alkylene oxide, China, , ,
合成方法 16
はんのうじょうけん
1.1 Catalysts: 2230315-01-0 Solvents: Benzene-d6 ; 1.5 h, rt
リファレンス
- Donor-influenced Structure-Activity Correlations in Stoichiometric and Catalytic Reactions of Lithium Monoamido-Monohydrido-Dialkylaluminates, Chemistry - A European Journal, 2018, 24(39), 9940-9948
合成方法 17
はんのうじょうけん
1.1 Catalysts: Lithium(1+), tetrakis(tetrahydrofuran)-, (T-4)-, (TB-5-22)-[2,6-bis[[[2,6-bis(1-… Solvents: Chloroform-d ; 15 min, rt
リファレンス
- Efficient and selective carbonyl hydroboration catalyzed by a lithium NCN-Pincer magnesiate complex [Li(THF)4][NCN-MgBr2], Journal of Organometallic Chemistry, 2018, 868, 31-35
合成方法 18
はんのうじょうけん
1.1 Catalysts: Magnesium, bis[[N,N′-(1,3-dimethyl-1,3-propanediylidene)bis[2,6-dimethylbenzenam… Solvents: Benzene-d6 ; 10 min
リファレンス
- β-Diimine monovalent magnesium compound and its preparation method and application in hydroboration of aldehyde and ketone, China, , ,
合成方法 19
はんのうじょうけん
1.1 Catalysts: Magnesium, bis[N-[3-[[2,6-bis(1-methylethyl)phenyl]imino-κN]-1-methylbutylidene]… Solvents: Benzene-d6 ; 20 min, rt
リファレンス
- Asymmetric β-diimine monovalent magnesium compound, and preparation method and application thereof as catalyst in hydroboration of aldehyde/ketone, China, , ,
合成方法 20
はんのうじょうけん
1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ; 10 min, rt
リファレンス
- Preparing method and application of Schiff base ytterbium iodide, China, , ,
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:96649-78-4)2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
注文番号:A1095758
在庫ステータス:in Stock
はかる:10g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 20:16
価格 ($):2559.0
Email:sales@amadischem.com
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
96649-78-4 (2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:96649-78-4)2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
清らかである:99%
はかる:10g
価格 ($):2559.0